
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid
Overview
Description
It is widely used in biological and biochemical research due to its excellent buffering capacity in the pH range of 6.8 to 8.2 . The compound is known for its stability and minimal interference with biological processes, making it a popular choice for cell culture media and various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid typically involves the reaction of piperazine with ethylene oxide, followed by sulfonation. The general steps are as follows :
Reaction with Ethylene Oxide: Piperazine is reacted with ethylene oxide to form 4-(2-hydroxyethyl)piperazine.
Sulfonation: The resulting 4-(2-hydroxyethyl)piperazine is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline powder form and is subjected to rigorous quality control measures to meet the standards required for biological research .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(2-oxoethyl)-1-piperazinesulfonic acid, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is extensively used in scientific research due to its buffering properties. Some key applications include:
Cell Culture: It is used to maintain the pH of cell culture media, providing a stable environment for cell growth.
Biochemical Assays: The compound is used in various assays, including enzyme reactions and protein purification, due to its minimal interference with biological processes.
Medical Research: It is employed in studies involving oxidative phosphorylation, protein synthesis, and CO2 fixation.
Industrial Applications: The compound is used in the production of radiopharmaceuticals and other biochemical products.
Mechanism of Action
The primary mechanism of action of 4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is its ability to act as a buffer. It maintains a stable pH in biological systems by neutralizing small amounts of acids or bases. The compound’s zwitterionic nature allows it to interact with both positively and negatively charged species, enhancing its buffering capacity . This property is particularly useful in cell culture and biochemical assays, where maintaining a stable pH is crucial .
Comparison with Similar Compounds
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid is often compared with other buffering agents such as:
4-(2-Hydroxyethyl)piperazine-1-propanesulfonic acid (EPPS): Similar in structure but with a different buffering range (pH 7.3-8.7).
PIPES: Another Good’s buffer with a buffering range of pH 6.1-7.5.
MOPS: A buffering agent with a pH range of 6.5-7.9, commonly used in biological research.
The uniqueness of this compound lies in its optimal buffering range and minimal interference with biological processes, making it a preferred choice for many applications .
Biological Activity
4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a widely used buffering agent in biological and biochemical research. Its unique properties make it suitable for various applications, particularly in cell culture and molecular biology. This article explores the biological activity of HEPES, highlighting its mechanisms of action, case studies, and relevant research findings.
Overview of HEPES
- Chemical Formula : C₈H₁₈N₂O₄S
- Molecular Weight : 238.30 g/mol
- CAS Number : 7365-45-9
- Physical Form : White crystalline powder
HEPES is a zwitterionic buffer that maintains a stable pH in biological systems, making it essential for experiments requiring precise pH control.
HEPES functions primarily as a buffering agent, stabilizing pH levels in biological solutions. Its effectiveness is attributed to the following characteristics:
- pKa Value : The pKa of HEPES is approximately 7.5 at 25°C, which aligns well with physiological pH.
- Buffering Capacity : HEPES maintains its buffering capacity across a range of temperatures and ionic strengths, making it versatile for various experimental conditions.
Amyloid Plaque Disaggregation
Recent studies have highlighted HEPES's potential in neurobiology, particularly its ability to disaggregate amyloid plaques associated with Alzheimer's disease. In a study conducted by Kim et al. (2021), HEPES was shown to effectively reduce amyloid plaque aggregation:
- Study Findings :
Case Studies
- HEPES in Alzheimer's Research
-
HEPES in Cell Culture
- HEPES is extensively used in cell culture media due to its ability to maintain physiological pH levels. Research has shown that cell viability and function are significantly enhanced when cultured in media buffered with HEPES compared to other buffers like phosphate-buffered saline (PBS).
Comparative Analysis
The following table summarizes the key differences between HEPES and other common buffering agents:
Buffering Agent | pKa Value | Effective pH Range | Applications |
---|---|---|---|
HEPES | 7.5 | 6.8 - 8.2 | Cell culture, biochemical assays |
PBS | 7.2 | 7.0 - 7.4 | General laboratory use |
Bicarbonate | 6.1 | 6.0 - 7.5 | Physiological studies |
Research Findings
HEPES has been extensively studied for its biological activity beyond simple buffering:
- Antioxidant Properties : Some studies suggest that HEPES may exhibit antioxidant properties, which could protect cells from oxidative stress during experiments.
- Cell Proliferation : Research indicates that the presence of HEPES can enhance cell proliferation rates in certain cell lines when compared to other buffers .
Q & A
Basic Questions
Q. What are the critical parameters for preparing HEPES buffer in enzymatic assays?
HEPES buffer should be prepared at a concentration of 10–200 mM, adjusted to the target pH (6.8–8.2) using NaOH or HCl. The pKa (7.48–7.55 at 25°C) varies slightly with temperature and ionic strength; for example, at 37°C, the pKa decreases by ~0.015 units per °C . Sterilization via autoclaving is not recommended due to potential degradation; instead, use sterile filtration (0.22 µm). Validate buffer performance by measuring pH before and after experiments, especially in systems sensitive to ionic strength (e.g., ATP-dependent assays) .
Q. How does HEPES compare to other Good’s buffers in cell culture applications?
HEPES is preferred over phosphate or Tris buffers in cell culture due to its minimal metal ion chelation and stability in CO₂-free environments. Its zwitterionic nature reduces cellular toxicity during long-term incubations. For example, in calcium-binding studies with albumin, HEPES showed superior performance compared to TES or MOPS, with no interference in ion-sensitive assays . A comparative table of common buffers:
Buffer | pKa (25°C) | Buffering Range | Metal Interaction |
---|---|---|---|
HEPES | 7.55 | 6.8–8.2 | Low |
Tris | 8.06 | 7.5–9.0 | Moderate (Ca²⁺) |
MOPS | 7.20 | 6.5–7.9 | Low |
PIPES | 6.76 | 6.1–7.5 | High (Fe³⁺) |
Q. What are the key considerations for selecting HEPES in protein crystallization?
HEPES is suitable for crystallization at pH 7.0–8.0, where it maintains solubility without precipitating proteins. Its low temperature coefficient (−0.014 pH/°C) ensures minimal pH drift during temperature-controlled experiments. Avoid using HEPES with sulfhydryl-reactive reagents (e.g., iodoacetamide), as its sulfonic group may participate in unintended redox reactions .
Advanced Research Questions
Q. How can HEPES interfere with radical transfer pathways in enzymatic studies?
HEPES may act as a radical scavenger in systems involving reactive oxygen species (ROS). For example, in ribonucleotide reductase assays, HEPES at >50 mM concentrations was shown to quench tyrosyl radicals, potentially skewing activity measurements. To mitigate this, validate buffer compatibility using parallel experiments with phosphate-based buffers and monitor radical intermediates via EPR spectroscopy .
Q. What experimental strategies resolve contradictions in reported pKa values for HEPES?
Discrepancies in pKa values (e.g., 7.48 vs. 7.55) arise from differences in measurement conditions (temperature, ionic strength, and electrode calibration). To standardize:
- Measure pKa at the experimental temperature using a two-point calibration with NIST-traceable buffers.
- Account for ionic strength effects using the Davies equation.
- Reference high-purity HEPES (≥99% titration grade) to avoid impurities affecting results .
Q. How does HEPES stability vary under UV exposure or long-term storage?
HEPES degrades under prolonged UV light (λ < 300 nm), generating peroxides that can oxidize thiol groups in proteins. For photobleaching experiments, replace HEPES with non-UV-sensitive buffers like MOPS. For long-term storage (≥6 months), keep solutions at 4°C in amber bottles and test peroxide levels monthly using ferrous oxidation-xylenol orange (FOX) assays .
Q. What are the implications of HEPES zwitterionic properties in electrophysiology studies?
HEPES’ zwitterionic nature minimizes liquid junction potentials in patch-clamp experiments, improving signal-to-noise ratios. However, at high concentrations (>50 mM), it may weakly interact with lipid bilayers, altering membrane capacitance. Calibrate with intracellular-like solutions (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2) to control for these effects .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on HEPES’ buffering capacity in nucleotide assays?
Some studies report HEPES inhibits DNA polymerases, while others show no effect. This discrepancy may stem from trace metal impurities in commercial HEPES batches. To resolve:
- Use ultrapure HEPES (e.g., molecular biology grade) treated with Chelex resin to remove divalent cations.
- Include EDTA (0.1–1 mM) to chelate residual metals, but avoid excess EDTA, which may deplete essential Mg²⁺ .
Q. Methodological Best Practices
Properties
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSDWRGWBWLCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146511-06-0 | |
Record name | 4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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